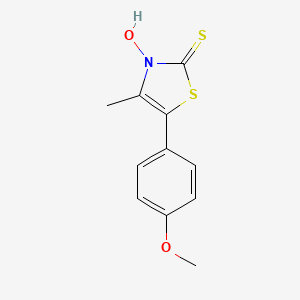
2(3H)-Thiazolethione, 3-hydroxy-5-(4-methoxyphenyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Thiazolethione, 3-hydroxy-5-(4-methoxyphenyl)-4-methyl- is a heterocyclic compound that contains a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Thiazolethione, 3-hydroxy-5-(4-methoxyphenyl)-4-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Thiazolethione, 3-hydroxy-5-(4-methoxyphenyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolethione to thiazolidine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
2(3H)-Thiazolethione, 3-hydroxy-5-(4-methoxyphenyl)-4-methyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2(3H)-Thiazolethione, 3-hydroxy-5-(4-methoxyphenyl)-4-methyl- involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Thiazolethione, 3-hydroxy-5-(4-hydroxyphenyl)-4-methyl-
- 2(3H)-Thiazolethione, 3-hydroxy-5-(4-chlorophenyl)-4-methyl-
- 2(3H)-Thiazolethione, 3-hydroxy-5-(4-nitrophenyl)-4-methyl-
Uniqueness
2(3H)-Thiazolethione, 3-hydroxy-5-(4-methoxyphenyl)-4-methyl- is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
529477-58-5 |
|---|---|
Molecular Formula |
C11H11NO2S2 |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
3-hydroxy-5-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C11H11NO2S2/c1-7-10(16-11(15)12(7)13)8-3-5-9(14-2)6-4-8/h3-6,13H,1-2H3 |
InChI Key |
CBRLXXZMZGCCPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=S)N1O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


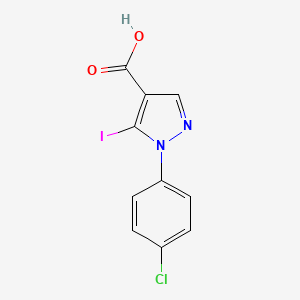
![[(2S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobutan-2-yl]propanedinitrile](/img/structure/B14215721.png)
![N,N-Dibutyl-8-[2-(isoquinolin-5-YL)ethenyl]phenanthren-2-amine](/img/structure/B14215725.png)
![N-(4-{[2-(4-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14215731.png)
![3-{[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}phenol](/img/structure/B14215734.png)
![1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one](/img/structure/B14215737.png)
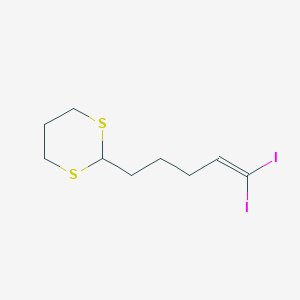
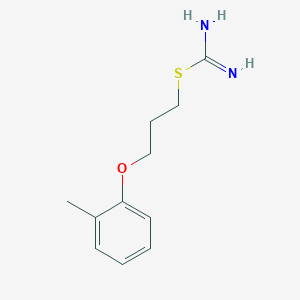
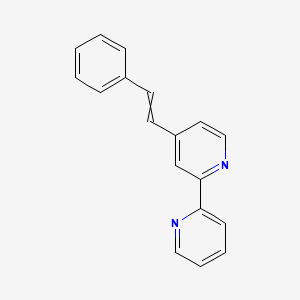
![N-[1-(4-Cyanophenyl)ethenyl]acetamide](/img/structure/B14215758.png)
![3-Methyl-5-[2-(methylsulfanyl)pyridin-3-yl]-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14215764.png)
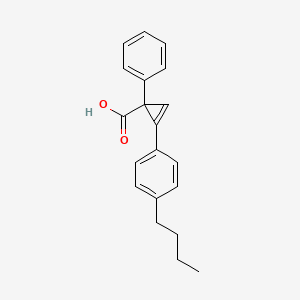
![4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile](/img/structure/B14215774.png)

